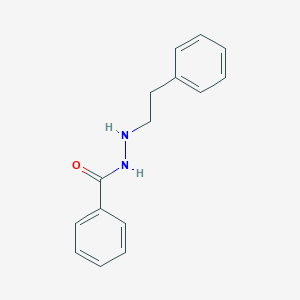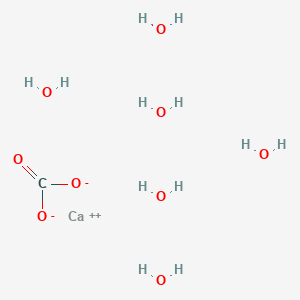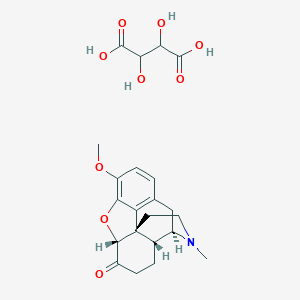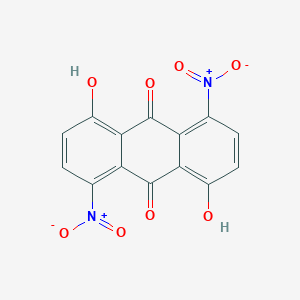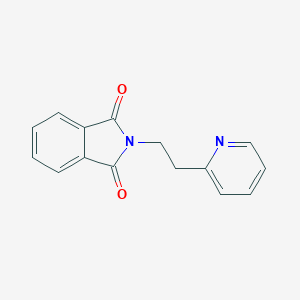
2-(2-(ピリジン-2-イル)エチル)イソインドリン-1,3-ジオン
概要
説明
2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound that features both isoindoline and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure allows for diverse chemical reactivity and biological activity.
科学的研究の応用
2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Industry: It is used in the development of dyes, colorants, and polymer additives.
作用機序
Target of Action
The primary target of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is the human Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control .
Mode of Action
The compound interacts with the dopamine D2 receptor, acting as a ligand . It binds to the receptor’s allosteric site, influencing the receptor’s activity . The exact nature of these changes depends on the specific interactions between the compound and the receptor, which can be complex and are subject to ongoing research .
Biochemical Pathways
Upon binding to the D2 receptor, the compound can affect various biochemical pathways. Therefore, modulation of this receptor can have broad effects on neural signaling .
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have good affinity and some pharmacokinetic parameters
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the D2 receptor. In one study, a compound similar to 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound may have potential therapeutic effects in conditions related to dopamine dysregulation, such as Parkinson’s disease .
生化学分析
Biochemical Properties
2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including the dopamine receptor D2 . The compound’s interaction with the dopamine receptor D2 suggests its potential application as an antipsychotic agent. Additionally, 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione has been studied for its ability to inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Cellular Effects
The effects of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione on various cell types and cellular processes have been extensively studied. This compound has been shown to modulate cell signaling pathways, particularly those involving the dopamine receptor D3 . It influences gene expression and cellular metabolism, leading to changes in cell function. For example, 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione has demonstrated cytotoxic effects on cancer cell lines, such as K562 and Raji cells, by inducing apoptosis and necrosis .
Molecular Mechanism
At the molecular level, 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione exerts its effects through various binding interactions with biomolecules. It has been shown to bind to the dopamine receptor D2, interacting with key amino acid residues at the allosteric binding site . This binding interaction leads to the modulation of receptor activity, which can result in enzyme inhibition or activation and changes in gene expression. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation further elucidates its molecular mechanism of action .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione have been studied in laboratory settings to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its binding affinity to target proteins may decrease at higher temperatures . Long-term exposure to 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione has been associated with sustained modulation of cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione vary with different dosages. Studies have demonstrated that higher doses of the compound can lead to increased cytotoxicity and adverse effects . For instance, in a Parkinsonism mouse model, a dose of 254 µmol/kg of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione was effective in reversing Parkinsonism symptoms . Higher doses may result in toxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interaction with the dopamine receptor D2 suggests its involvement in dopamine-related metabolic pathways . Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential interactions with metabolic pathways related to Alzheimer’s disease .
Transport and Distribution
The transport and distribution of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to accumulate in specific tissues, where it exerts its biochemical effects . Its distribution within the body is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione plays a critical role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles, where it can interact with its target biomolecules and exert its effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux conditions, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally friendly synthetic approaches .
化学反応の分析
Types of Reactions: 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the specific reagents and conditions used .
類似化合物との比較
N-isoindoline-1,3-dione: Shares the isoindoline nucleus but lacks the pyridine moiety.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: Contains a similar isoindoline-1,3-dione structure with different substituents.
Uniqueness: 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is unique due to the presence of both pyridine and isoindoline rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and application .
特性
IUPAC Name |
2-(2-pyridin-2-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSOQPQMYBPJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282705 | |
| Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17624-26-9 | |
| Record name | 17624-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17624-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione influence the biological activity of platinum(II) complexes?
A1: Research suggests that incorporating 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione as a ligand in dinuclear platinum(II) complexes can enhance their targeting to bone cancer cells. This is likely due to the bone-targeting properties attributed to similar bisphosphonate groups. [] In the study, complex 2, featuring a tetraethyl (((bis(1,3-dioxo-2-(2-(pyridin-2-yl)ethyl)isoindolin-5-yl)methylene)amino)methylene)bis(phosphonate) ligand alongside 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione moieties, demonstrated the highest potency against U2OS osteosarcoma cells compared to other tested complexes. This suggests a synergistic effect between the platinum(II) core and the specific ligand combination in targeting and inhibiting cancer cell growth. Further research is needed to fully elucidate the mechanism of action and confirm the specific role of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione in this context. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
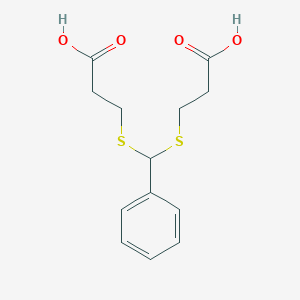
![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)

![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)

